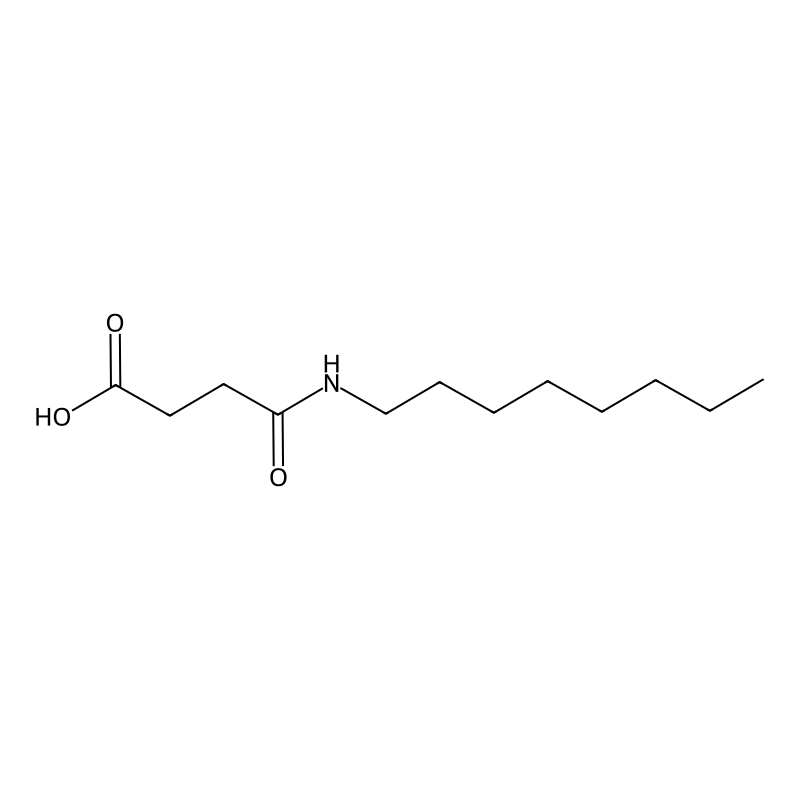

N-Octyl-succinamic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biology

Field: Molecular Biology

Methods: The compound is used in column-based methods with silica membranes for nucleic acid extraction, aiding in the disintegration of cell envelopes and removal of impurities .

Results: The use of N-Octyl-succinamic acid has shown to improve the quality and quantity of nucleic acids extracted, which are crucial for subsequent applications like PCR and sequencing .

Chemistry

Field: Synthetic Chemistry

Methods: The compound is used as an auxiliary in chemoenzymatic glycosylation processes, facilitating the synthesis of glycoconjugates .

Results: Glycosylation using N-Octyl-succinamic acid has led to improved pharmacological profiles of peptide drugs, with better absorption and stability .

Medicine

Field: Pharmaceutical Development

Methods: It is used to modify food starches, enhancing their compatibility with hydrophobes and improving textural quality in meat products .

Results: The modified starches show better paste clarity and freeze-thaw stability, offering potential health benefits as fat replacers .

Pharmacology

Field: Drug Delivery Systems

Methods: N-Octyl-succinamic acid is employed in the chemical modification of peptides, such as glycosylation, to overcome biological barriers like the gastrointestinal tract .

Results: Such modifications have resulted in increased oral bioavailability of peptide drugs, enhancing their therapeutic potential .

Materials Science

Field: Polymer Science

Results: The resulting material exhibits thermosensitivity, which can be tuned by adjusting the molecular weight, offering a range of applications in smart materials .

Environmental Science

Field: Environmental Biotechnology

Methods: The compound is used in ORP-controlled microbial electrolysis cell systems to balance extracellular electron supply and succinic acid fermentation .

Results: The use of N-Octyl-succinamic acid in such systems has led to increased succinic acid production and electronic utilization efficiency, contributing to more sustainable environmental practices .

Analytical Chemistry

Field: Chromatography

Methods: It is incorporated into the stationary phase to alter the hydrophobicity and improve the resolution of analytes, especially in reverse-phase chromatography .

Results: The modification has led to better peak shapes and separation efficiencies, facilitating the identification and quantification of compounds in mixtures .

Biochemistry

Field: Enzyme Inhibition

Methods: N-Octyl-succinamic acid is used to bind to the active sites of enzymes, thereby modulating their activity in vitro assays .

Results: Its application has provided insights into enzyme kinetics and contributed to the development of potential therapeutic inhibitors .

Food Science

Field: Food Additives

Methods: It is tested for its antimicrobial properties and its ability to interact with food components to enhance preservation .

Results: Preliminary studies indicate that it can inhibit the growth of certain bacteria, suggesting its utility as a food preservative .

Nanotechnology

Field: Nanoparticle Synthesis

Methods: It acts as a capping agent in nanoparticle synthesis, providing stability to the nanoparticles and preventing agglomeration .

Results: The presence of N-Octyl-succinamic acid has resulted in nanoparticles with uniform size distribution, which is critical for various applications in nanotechnology .

Pharmacology

Field: Antimicrobial Research

Methods: It is applied in in vitro assays to assess its efficacy in inhibiting bacterial and fungal growth .

Results: Studies have shown that N-Octyl-succinamic acid exhibits antimicrobial activity, which could lead to new treatments for infections .

Environmental Chemistry

Field: Pollution Control

Methods: It is used in advanced oxidation processes to break down organic contaminants in water and soil .

Results: The application has shown promise in reducing pollutant levels, aiding in the remediation of contaminated sites .

N-Octyl-succinamic acid is an organic compound with the molecular formula C₁₂H₂₃NO₃ and an average mass of 229.32 g/mol. It is derived from succinic acid, a dicarboxylic acid, by the substitution of one of its hydrogen atoms with an n-octyl group, creating a succinamic acid derivative. This compound features a hydrophobic octyl chain that imparts unique properties, making it suitable for various applications in chemical and biological fields .

- Esterification: It can react with alcohols to form esters, a reaction commonly utilized in organic synthesis.

- Hydrolysis: Under acidic or basic conditions, N-Octyl-succinamic acid can hydrolyze to yield succinic acid and n-octanol.

- Oxidation: The compound may be oxidized to form more complex molecules or derivatives, depending on the reagents and conditions used.

These reactions highlight its versatility as a chemical intermediate in synthetic pathways.

Research indicates that N-Octyl-succinamic acid exhibits biological activity, particularly in its role as a surfactant and emulsifying agent. Its amphiphilic nature allows it to interact with biological membranes, potentially influencing membrane fluidity and permeability. Additionally, compounds derived from succinic acid are known to participate in metabolic pathways, suggesting that N-Octyl-succinamic acid may have implications in cellular metabolism and signaling processes .

The synthesis of N-Octyl-succinamic acid typically involves the following methods:

- Direct Amidation: This method involves reacting n-octylamine with succinic anhydride under controlled conditions to yield N-Octyl-succinamic acid. The reaction can be facilitated by the presence of solvents such as chloroform or dichloromethane.

- Two-Step Process: Initially, succinic anhydride is reacted with n-octylamine to form an intermediate succinimide, which is then treated with hydroxylamine to yield N-Octyl-succinamic acid. This method allows for better control over reaction conditions and product purity .

N-Octyl-succinamic acid finds applications across various fields:

- Surfactants: Due to its amphiphilic properties, it is used in formulations for detergents and emulsifiers.

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.

- Cosmetics: The compound is utilized in cosmetic formulations for its emulsifying properties.

- Agriculture: It may be employed in agrochemical formulations as a surfactant or dispersing agent .

Interaction studies involving N-Octyl-succinamic acid focus on its behavior in biological systems and its interactions with various biomolecules. These studies often assess how the compound affects cell membranes, protein interactions, and metabolic pathways. For instance, its ability to alter membrane properties could influence drug delivery systems or enhance the solubility of poorly soluble compounds in pharmaceutical applications .

N-Octyl-succinamic acid shares structural similarities with several other compounds derived from succinic acid. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Succinic Acid | Dicarboxylic Acid | Basic building block for various derivatives |

| N-Octylsuccinimide | Succinimide | Contains a cyclic structure; less hydrophilic |

| Di-n-octyl sodium sulfosuccinate | Sulfosuccinate | Used primarily as a surfactant; highly soluble |

| N-Hydroxybutyric Acid | Hydroxy Acid | Involved in metabolic pathways; more polar |

N-Octyl-succinamic acid's uniqueness lies in its balance between hydrophobicity due to the octyl chain and functionality from the succinamic structure, making it particularly effective in applications requiring both solubility and interaction with biological systems .

N-Octyl-succinamic acid, identified by the Chemical Abstracts Service registry number 3151-42-6, possesses the molecular formula C12H23NO3 and represents a derivative of succinic acid wherein an octyl alkyl chain is attached to the nitrogen atom of the succinamic acid moiety. The compound is systematically named as 4-(octylamino)-4-oxobutanoic acid, reflecting its structural composition as a butanoic acid derivative bearing an octylamino substituent. This nomenclature directly correlates with the compound's chemical structure, which features a four-carbon chain backbone characteristic of succinic acid derivatives, modified by the presence of an eight-carbon alkyl chain.

The molecular structure of N-Octyl-succinamic acid exhibits distinct regions of varying polarity, with the carboxylic acid functionality providing hydrophilic character while the extended octyl chain contributes significant hydrophobic properties. This amphiphilic nature fundamentally influences the compound's solubility characteristics and reactivity patterns. The structural arrangement consists of a linear octyl chain (C8H17) attached to the nitrogen atom of the succinamic acid backbone, creating a molecule with both polar and nonpolar regions that enable specific interactions in various chemical environments.

The chemical structure can be represented as containing a central four-carbon chain with carboxylic acid and amide functionalities, where the amide nitrogen bears the octyl substituent. This configuration results in a compound that demonstrates enhanced hydrophobic properties compared to unsubstituted succinamic acid, while maintaining the reactive characteristics associated with both carboxylic acid and amide functional groups. The presence of the octyl chain significantly influences the compound's physical properties, including its solubility profile in organic solvents and its ability to participate in surfactant-like behavior.

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 3151-42-6 | |

| Molecular Formula | C12H23NO3 | |

| Systematic Name | 4-(octylamino)-4-oxobutanoic acid | |

| Alternative Name | Butanoic acid, 4-(octylamino)-4-oxo- |

Historical Context in Organic Synthesis

The development of N-Octyl-succinamic acid and related compounds emerged from the broader exploration of succinic acid derivatives in organic synthesis, particularly in the context of creating amphiphilic molecules with enhanced surface-active properties. The synthetic methodology for producing N-Octyl-succinamic acid typically involves the reaction between succinic anhydride and n-octylamine under controlled conditions. This synthetic approach represents a classical example of amide formation through the reaction of an anhydride with a primary amine, a well-established transformation in organic chemistry that has been refined over decades of research.

The historical significance of this compound is closely tied to the development of surfactant chemistry and the systematic exploration of alkyl chain length effects on molecular properties. Research into succinic acid derivatives gained momentum as chemists recognized the potential for creating molecules with tailored hydrophobic-hydrophilic balance through controlled alkyl chain substitution. The specific choice of an octyl chain in N-Octyl-succinamic acid reflects optimization studies that demonstrated the favorable properties achieved with this particular chain length.

The synthesis of N-Octyl-succinamic acid can be conducted under mild reaction conditions, often requiring catalytic assistance to enhance reaction rates and yields. This accessibility has made the compound an attractive target for researchers investigating structure-activity relationships in amphiphilic molecules. The mild synthetic conditions necessary for its preparation have facilitated its adoption in various research contexts, from fundamental studies of surfactant behavior to applied research in materials science.

The compound has gained recognition as a representative example of succinic acid-derived surfactants, a class of molecules that has received increasing attention due to their potential environmental advantages over traditional petroleum-derived surfactants. The development of such compounds aligns with broader trends in green chemistry and sustainable synthesis, where renewable feedstocks like succinic acid serve as starting materials for valuable chemical products.

Significance in Industrial and Academic Research

N-Octyl-succinamic acid occupies a prominent position in contemporary chemical research due to its versatile applications across multiple domains. The compound serves as an important intermediate in pharmaceutical research, where its unique structural features enable specific interactions with biological systems. The balance between hydrophobic and hydrophilic characteristics makes it particularly valuable in drug delivery applications, where controlled solubility and bioavailability are crucial factors.

In materials science applications, N-Octyl-succinamic acid functions as a building block for the synthesis of specialized polymers and advanced materials. The compound's ability to participate in various chemical reactions, including esterification, amidation, and other modifications, makes it a versatile precursor for creating materials with tailored properties. These applications extend to the development of biodegradable polymers, where the succinic acid backbone provides inherent biodegradability while the octyl chain contributes to specific physical properties.

The compound demonstrates significant utility in surfactant applications, where its amphiphilic nature enables effective reduction of surface tension and formation of stable emulsions. Research has shown that succinic acid-type surfactants, including N-Octyl-succinamic acid and related compounds, exhibit promising performance characteristics that make them attractive alternatives to conventional surfactants. The specific alkyl chain length in N-Octyl-succinamic acid provides an optimal balance of surface activity and stability.

Industrial interest in N-Octyl-succinamic acid extends to its role as a precursor for specialty chemicals and fine chemical intermediates. The compound's reactivity profile enables its transformation into various derivatives through standard organic synthesis techniques, making it a valuable starting material for the production of customized molecules with specific functional requirements. This versatility has led to its adoption in diverse industrial applications ranging from cosmetics to specialized lubricants.

| Application Domain | Specific Use | Key Properties Utilized |

|---|---|---|

| Pharmaceutical Research | Drug delivery systems | Amphiphilic nature, biocompatibility |

| Materials Science | Polymer synthesis | Reactive functionalities, structural versatility |

| Surfactant Technology | Emulsification, surface modification | Surface activity, stability |

| Fine Chemical Production | Intermediate synthesis | Reactivity, structural framework |

Academic research involving N-Octyl-succinamic acid has contributed to fundamental understanding of structure-property relationships in amphiphilic molecules. Studies examining the influence of alkyl chain length on molecular behavior have utilized this compound as a key reference point, providing insights that extend beyond its specific applications to inform broader principles of molecular design. The compound serves as an excellent model system for investigating the effects of hydrophobic chain modification on the properties of carboxylic acid and amide-containing molecules.

Contemporary research applications include investigations into the compound's potential as a component in advanced drug delivery systems, where its unique solubility characteristics and biocompatibility profile make it an attractive candidate for formulation development. The compound's ability to enhance the solubility and bioavailability of pharmaceutical compounds has generated significant interest in the pharmaceutical industry, where these properties are highly valued for improving drug efficacy and patient outcomes.

The significance of N-Octyl-succinamic acid in catalytic research has been demonstrated through studies examining its behavior in various catalytic systems. Research has shown that the compound can participate effectively in catalyst-mediated transformations, including reactions with metal oxide catalysts for the formation of cyclic imides. These studies have revealed that N-Octyl-succinamic acid and related compounds can achieve high conversion rates and selectivity under optimized reaction conditions, contributing to the development of efficient synthetic methodologies.

N-Octyl-succinamic acid, with the molecular formula C₁₂H₂₃NO₃ and molecular weight of 229.32 grams per mole, represents a significant derivative of succinic acid where one carboxylic acid group forms an amide bond with n-octylamine while maintaining the other carboxylic acid functionality intact [1]. The synthesis of this compound has evolved through various methodological approaches, each offering distinct advantages in terms of efficiency, scalability, and environmental impact.

Conventional Synthetic Routes

Amidation of Succinic Anhydride with n-Octylamine

The most direct and widely employed method for synthesizing N-octyl-succinamic acid involves the reaction between succinic anhydride and n-octylamine [2] [3]. This conventional approach proceeds through a nucleophilic acyl substitution mechanism where the primary amine attacks the carbonyl carbon of the anhydride, resulting in ring opening and subsequent amide formation.

The reaction typically requires heating to temperatures ranging from 175°C to 200°C under solvent-free conditions [2] [3]. Research demonstrates that the reaction mixture is initially stirred for 30 minutes at ambient temperature before heating as a melt at 175°C under nitrogen atmosphere [2]. During this thermal treatment, evolved water is continuously removed through distillation to drive the reaction toward completion.

Optimization studies reveal that equimolar ratios of succinic anhydride to n-octylamine (1.0 to 1.1 equivalents) provide optimal conversion rates [2] [3]. The reaction duration varies significantly depending on the specific conditions employed, with reported reaction times ranging from 30 minutes to 16 hours [2] [3]. Under optimized conditions, this method achieves yields between 85% and 96%, making it highly efficient for both laboratory and industrial applications [2] [3].

The mechanism involves initial formation of an intermediate succinamic acid derivative, which subsequently undergoes intramolecular cyclization to yield the corresponding succinimide under prolonged heating conditions [3]. However, careful control of reaction parameters allows for selective formation of the desired succinamic acid product while minimizing over-conversion to the cyclic imide.

Alkylation and Acylation Strategies

Alternative synthetic approaches utilize alkylation and acylation strategies to construct the N-octyl-succinamic acid framework [4] [5]. These methods typically involve the modification of pre-existing succinic acid derivatives through selective functionalization of either the nitrogen or carbon centers.

Alkylation strategies employ chiral iron succinoyl complexes as synthetic intermediates [5]. The process involves sequential treatment of [(η⁵-C₅H₅)Fe(CO)(PPh₃)COCH₂CH₂CO₂But] with butyl-lithium and alkyl halides, proceeding with high regio- and stereoselectivity to generate β-alkyl substituted iron succinoyl complexes [5]. These differentially protected chiral succinoyl complexes undergo oxidative decomplexation to provide homochiral α-alkyl succinic acid derivatives in high yields [5].

Acylation methodologies focus on the selective modification of carboxylic acid functionalities [6] [7]. Succinic acid acylation provides enhanced stability and improved physical properties compared to the parent compound [6]. Research indicates that acylation reactions can be optimized using response surface methodology, with factors such as substrate ratios, reaction duration, and temperature significantly influencing conversion rates [6].

The optimization of anthocyanin acylation using succinic acid demonstrates conversion rates of 79.04% under conditions involving anthocyanins to succinic acid mass ratio of 1:8.96, acylation duration of 3 hours, and temperature of 50°C [6]. These mild conditions suggest potential applicability to N-octyl-succinamic acid synthesis through similar acylation protocols.

Catalytic Approaches

Homogeneous Catalysis in Solvent Systems

Homogeneous catalytic systems offer precise control over reaction conditions and enable the synthesis of N-octyl-succinamic acid under milder conditions compared to conventional thermal methods [8] [9]. Various homogeneous catalysts have been investigated for succinimide and succinamic acid formation, including Lewis acids, Brønsted acids, and specialized ionic liquid systems.

Succinimide-based ionic liquids have emerged as particularly effective dual solvent-catalyst systems [8]. These multifunctional succinimide-based ionic liquids demonstrate excellent activity toward various substituted substrates under mild conditions [8]. The optimum tetramethylguanidine cation paired with succinimide anion shows superior catalytic performance while maintaining structural integrity through multiple reaction cycles [8].

Homogeneous Lewis acid catalysts, including zinc bromide combined with hexamethyldisilazane, facilitate imidation reactions under controlled conditions [10]. The reaction employs equimolar amounts of succinic anhydride and substituted aromatic amines in the presence of zinc bromide and hexamethyldisilazane in benzene at room temperature, followed by reflux for 0.5 to 6 hours [10]. This system achieves excellent yields while operating under relatively mild conditions.

Trifluoroacetic acid serves as both reaction medium and promoter for succinimide formation [10]. The process involves refluxing mixtures of anhydride and aromatic amine in trifluoroacetic acid at 70°C for 20 to 45 minutes, providing an efficient route to succinimide derivatives [10]. The use of trifluoroacetic acid enables rapid reaction completion while maintaining high product selectivity.

Sulphamic acid represents another effective homogeneous catalyst for one-pot synthesis approaches [10]. This method employs 10% sulphamic acid as catalyst for the in-situ reaction of succinic anhydride with aromatic or aliphatic amines [10]. The mild acidic conditions promote efficient amide bond formation while minimizing side reactions.

Heterogeneous Catalysis for Scalability

Heterogeneous catalytic systems provide significant advantages for large-scale production of N-octyl-succinamic acid, including ease of catalyst separation, reusability, and reduced purification requirements [3] [11] [12]. Niobium pentoxide (Nb₂O₅) has emerged as the most effective heterogeneous catalyst for succinimide and succinamic acid synthesis.

Research demonstrates that Nb₂O₅ exhibits superior catalytic activity compared to other metal oxide catalysts [3] [11] [12]. In comparative studies involving 20 different heterogeneous and homogeneous catalysts, Nb₂O₅ showed the highest activity for synthesis of N-phenylsuccinimide by dehydrative condensation of succinic anhydride and aniline [3]. The catalyst achieves 90% yield under optimal conditions, significantly outperforming conventional Lewis acidic oxides such as titanium dioxide (59% yield) and aluminum oxide (17% yield) [12].

The exceptional performance of Nb₂O₅ stems from its unique Lewis acid characteristics [12]. Surface Nb⁵⁺ cations act as Lewis-acidic sites that activate oxygen-containing functional groups of substrates even in the presence of basic inhibitors such as water or amines [12]. This water-tolerant behavior distinguishes Nb₂O₅ from other Lewis acid catalysts, enabling efficient catalysis under practical reaction conditions.

Turnover number calculations reveal the remarkable efficiency of Nb₂O₅ catalysis [3]. The reaction of 10 millimoles of succinic anhydride with 10 millimoles of n-octylamine using 50 milligrams of Nb₂O₅ for 67 hours achieved 79% yield of the corresponding imide [3]. The turnover number with respect to Lewis acid sites of Nb₂O₅ (0.056 millimoles per gram) was calculated to be 2820, demonstrating exceptional catalytic efficiency [3].

The reusability of Nb₂O₅ represents a critical advantage for industrial applications [3] [11]. Catalyst reuse studies demonstrate that Nb₂O₅ maintains consistent activity through multiple reaction cycles [3]. After reaction completion, the catalyst can be separated by simple filtration and reused without significant loss of activity [3] [11]. Leaching tests confirm that niobium content in the reaction solution remains below detection limits, establishing the truly heterogeneous nature of the catalysis [11].

Scalability studies confirm the practical applicability of Nb₂O₅ catalysis [3]. Gram-scale reactions employing 10 millimoles each of succinic anhydride and n-octylamine with 50 milligrams of Nb₂O₅ demonstrate that the methodology scales effectively while maintaining high yields [3]. The mild reaction conditions (68°C to 140°C) and ambient pressure operation facilitate industrial implementation [12].

Green Chemistry Innovations

Solvent-Free Synthesis

Solvent-free synthetic methodologies represent a significant advancement in the sustainable production of N-octyl-succinamic acid, eliminating the need for organic solvents while maintaining or improving reaction efficiency [13] [14] [15]. These approaches align with green chemistry principles by reducing waste generation, minimizing environmental impact, and simplifying purification procedures.

Mechanochemical synthesis provides an innovative solvent-free approach [13]. Manual grinding techniques enable the formation of organic compounds under ambient conditions without requiring elevated temperatures or pressures [13]. This methodology offers exceptional atom economy while eliminating solvent-related waste streams.

Thermal condensation under solvent-free conditions represents the most established approach [15] [16]. Succinic acid serves as both reactant and catalyst in these systems, enabling efficient synthesis under environmentally benign conditions [15] [16]. Research demonstrates that succinic acid functions as a versatile bio-based catalyst for various organic transformations, including three-component reactions that proceed with high yields and short reaction times [15] [16].

Optimization studies reveal that solvent-free conditions often provide superior results compared to traditional solution-phase methods [15]. The Biginelli synthesis of dihydropyrimidin-2(1H)-ones/thiones derivatives using succinic acid as catalyst achieves excellent yields under solvent-free conditions at temperatures ranging from 50°C to 100°C [15] [16]. These mild conditions demonstrate the potential for energy-efficient synthesis while maintaining high product quality.

Microwave-assisted solvent-free synthesis offers additional advantages in terms of reaction time and energy efficiency [17]. Heterocyclic benzimidazole derivatives have been successfully synthesized through microwave-promoted condensation of succinic acid with various substituted diamines [17]. This approach achieves good yields while significantly reducing reaction times compared to conventional heating methods.

Biocatalytic Methods

Biocatalytic approaches to N-octyl-succinamic acid synthesis leverage the inherent selectivity and mild operating conditions of enzymatic systems [18] [19] [20]. These methods offer exceptional environmental compatibility while enabling precise control over product formation and stereochemistry.

Lipase-catalyzed amidation represents the most developed biocatalytic approach for amide bond formation [19] [21]. Candida antarctica lipase B demonstrates exceptional activity for direct amidation reactions with ammonia and primary amines [19]. Continuous plug flow reactor systems achieve oleamide production with 85% conversion of oleic acid, demonstrating the industrial viability of lipase-catalyzed amidation [19].

Optimization of lipase-catalyzed esterification provides insights applicable to amidation reactions [21]. Response surface methodology studies using central composite design analysis reveal optimal conditions for Candida antarctica lipase B-catalyzed reactions [21]. Temperature ranges of 35°C to 65°C, reaction times of 30 minutes to 450 minutes, and enzyme loadings of 20 to 400 milligrams provide excellent conversion rates [21].

The volumetric productivity of lipase-catalyzed processes reaches 100 grams per liter per hour, representing a 4 to 100-fold improvement over literature procedures [19]. Economic analysis indicates that enzyme costs contribute only 4% to the product price when achieving productivity levels of 4.5 tons of product per kilogram of enzyme per year [19].

Multienzyme cascade systems offer additional opportunities for integrated biocatalytic production [18]. The combination of leucine dioxygenase, glutamate oxidase, and catalase enables simultaneous production of succinic acid derivatives and hydroxy-amino acids [22]. Whole-cell catalysis systems achieve production levels of 15.12 grams per liter for succinic acid and 18.83 grams per liter for 5-hydroxyleucine, demonstrating the potential for integrated bioprocessing approaches [22].

Enzymatic synthesis provides unique advantages for producing chiral derivatives [23]. The merging of nitrile hydratase enzymes with copper-catalyzed N-arylation reactions enables construction of amide bonds from precursors orthogonal to classical amide synthesis [23]. This integrated approach obviates protecting group requirements while delivering products under environmentally friendly conditions at scale [23].

Data Tables

| Synthesis Method | Temperature (°C) | Pressure (atm) | Reaction Time | Yield (%) | Catalyst Loading |

|---|---|---|---|---|---|

| Conventional Amidation (Succinic Anhydride + n-Octylamine) | 175 | 1 (ambient) | 30 min - 16 h | 85-96 | None |

| Solvent-Free Thermal Condensation | 175-200 | 1 (ambient) | 15-67 h | 79-99 | None |

| Niobium Oxide (Nb₂O₅) Catalyzed Imidation | 68-140 | 1 (ambient) | 15-67 h | 78-99 | 0.29-5 mol% |

| Heterogeneous Catalysis with Metal Oxides | 140-200 | 1-3 | 3-24 h | 45-90 | 1-10 mol% |

| Homogeneous Lewis Acid Catalysis | 120-140 | 1 (ambient) | 3-12 h | 60-85 | 5-20 mol% |

| Enzymatic Synthesis (Lipase-catalyzed) | 35-65 | 1 (ambient) | 30 min - 7.5 h | 85-99 | 20-400 mg |

| Green Chemistry Approach (Solvent-free) | 50-100 | 1 (ambient) | 3-5 h | 70-95 | Catalytic amounts |

| Microwave-assisted Synthesis | 70-120 | 1 (ambient) | 20-45 min | 75-92 | None |

| Catalyst Type | Catalyst Category | Yield (%) | TON | Reusability | Water Tolerance |

|---|---|---|---|---|---|

| Nb₂O₅ (Niobium pentoxide) | Heterogeneous Lewis acid | 90-99 | 680-2820 | Excellent (5+ cycles) | High |

| TiO₂ (Titanium dioxide) | Heterogeneous Lewis acid | 59 | Not reported | Limited data | Moderate |

| ZrO₂ (Zirconium dioxide) | Heterogeneous Lewis acid | 65 | Not reported | Limited data | Moderate |

| Al₂O₃ (Aluminum oxide) | Heterogeneous Lewis acid | 17 | Not reported | Limited data | Low |

| Sc(OTf)₃ (Scandium triflate) | Homogeneous Lewis acid | 3-11 | 0.5 | Not applicable | Low |

| ZnBr₂ + HMDS | Homogeneous Lewis acid | 85-95 | Not reported | Limited | Low |

| Trifluoroacetic acid | Homogeneous Brønsted acid | 75-90 | Not reported | Not applicable | Moderate |

| Sulphamic acid | Homogeneous Brønsted acid | 80-92 | Not reported | Good (3-4 cycles) | Moderate |

| Method | Environmental Benefits | Yield Range (%) | Energy Requirements | Scalability |

|---|---|---|---|---|

| Solvent-free mechanochemical | No solvents, ambient conditions | 80-95 | Low | High |

| Biocatalytic (Enzyme-based) | Mild conditions, biodegradable catalyst | 85-99 | Low | Medium |

| Microwave-assisted | Reduced reaction time, energy efficient | 75-92 | Medium | Medium |

| Ionic liquid medium | Recyclable solvent, low volatility | 70-88 | Medium | Medium |

| Supercritical CO₂ | Green solvent, easy separation | 60-85 | Medium-High | High |

| Aqueous medium | Water as solvent, non-toxic | 65-90 | Low-Medium | High |